molecular formula C22H18N6O3 B2925398 5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide CAS No. 941882-89-9

5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2925398
CAS No.: 941882-89-9
M. Wt: 414.425
InChI Key: WGYJQJUOQGXFGV-UHFFFAOYSA-N
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Description

The compound 5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide is a complex organic molecule. It contains multiple functional groups, including oxo, pyrrolidine, and phenyl. This intricate structure makes it a subject of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves multi-step synthetic processes:

  • Formation of Pyrazolo[3,4-d]pyrimidin: : Starting from 1-phenylpyrazol-4-carboxamide, the key structure is synthesized through cyclization and functional group manipulations.

  • Incorporation of the Pyrrolidine Moiety: : This is achieved via a nucleophilic addition reaction, where pyrrolidine reacts with intermediates under controlled temperatures.

  • Final Assembly: : The last step involves introducing the oxo groups and ensuring the phenyl groups are properly aligned, often under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using robust and reproducible processes:

  • Continuous Flow Chemistry: : This method ensures better control over reaction conditions and purity.

  • Catalytic Processes: : Utilizing catalysts to lower energy requirements and increase yield.

  • Purification: : Large-scale crystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound is reactive and can undergo various types of chemical reactions:

  • Oxidation: : Introduces additional oxo groups, often using agents like potassium permanganate.

  • Reduction: : Removes oxo groups or reduces them to hydroxyls, using reducing agents such as sodium borohydride.

  • Substitution: : Replaces hydrogen atoms on the phenyl rings with other functional groups, often using halogenation or nitration.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4).

  • Reducing Agents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

  • From Oxidation: : Enhanced oxo derivatives.

  • From Reduction: : Hydroxyl derivatives.

  • From Substitution: : Halogenated or nitrated products.

Scientific Research Applications

This compound has found its place in various research fields:

  • Medicinal Chemistry: : Studied for its potential as an anti-cancer or anti-inflammatory agent.

  • Biology: : Used in enzyme inhibition studies to understand metabolic pathways.

  • Materials Science: : Investigated for its properties in creating new polymeric materials.

Mechanism of Action

The Mechanism

The compound exerts its effects through interaction with specific molecular targets:

  • Molecular Targets: : It binds to specific enzymes or receptors, altering their activity.

  • Pathways: : Modulates pathways like apoptosis in cancer cells or inflammation response.

Comparison with Similar Compounds

Uniqueness

Compared to other compounds, this one stands out due to its unique structural framework, which allows for diverse chemical reactivity and potential biological activity.

Similar Compounds

  • N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carboxamides: : Similar backbone but different substituents.

  • Phenylpyrrolidinecarboxamides: : Variations in the pyrimidine ring structure.

5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide

Properties

IUPAC Name

5-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3/c29-19-11-15(13-26(19)16-7-3-1-4-8-16)21(30)25-27-14-23-20-18(22(27)31)12-24-28(20)17-9-5-2-6-10-17/h1-10,12,14-15H,11,13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYJQJUOQGXFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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